molecular formula C5H5F3N4 B12966547 1-(Trifluoromethyl)-1H-pyrazole-4-carboximidamide

1-(Trifluoromethyl)-1H-pyrazole-4-carboximidamide

Cat. No.: B12966547
M. Wt: 178.12 g/mol
InChI Key: XCYVCJGRKXRHSC-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-1H-pyrazole-4-carboximidamide is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The trifluoromethyl group (-CF3) attached to the pyrazole ring significantly influences the compound’s chemical properties, making it an important molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)-1H-pyrazole-4-carboximidamide typically involves the cyclization of appropriate precursorsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper or palladium complexes .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)-1H-pyrazole-4-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction often involves the inhibition of enzyme activity by blocking the active site or altering the enzyme’s conformation . The compound’s effects on molecular pathways are still under investigation, but it is known to influence pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)-1H-pyrazole-3-carboximidamide
  • 1-(Trifluoromethyl)-1H-pyrazole-5-carboximidamide
  • 1-(Trifluoromethyl)-1H-pyrazole-4-carboxamide

Comparison: 1-(Trifluoromethyl)-1H-pyrazole-4-carboximidamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits higher stability and a broader range of applications in scientific research .

Properties

Molecular Formula

C5H5F3N4

Molecular Weight

178.12 g/mol

IUPAC Name

1-(trifluoromethyl)pyrazole-4-carboximidamide

InChI

InChI=1S/C5H5F3N4/c6-5(7,8)12-2-3(1-11-12)4(9)10/h1-2H,(H3,9,10)

InChI Key

XCYVCJGRKXRHSC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1C(F)(F)F)C(=N)N

Origin of Product

United States

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